4-tert-Butylcalix[6]arene
Overview
Description
4-tert-Butylcalix[6]arene (4-tBCA) is a six-membered macrocyclic molecule composed of six phenol units connected by methylene bridges. It is a member of the calixarene family and has been widely studied in the fields of chemistry and materials science for its unique properties. 4-tBCA is a versatile material with potential applications in drug delivery, catalysis, and nanotechnology. It has been studied for its highly specific recognition of anions and its ability to form inclusion complexes with other molecules.
Scientific Research Applications
Application in Liquid Membranes for Cation Transport : Macrocylic calixarenes like 4-tert-Butylcalix[4]arene, -calix[6]arene, and -calix[8]arene have been studied as cation carriers in liquid membranes, demonstrating selectivity for Cs⁺ over other alkali metal cations. These ligands form neutral complexes with cations and can couple cation transport to the reverse flux of protons, making them promising for membrane applications (Izatt et al., 1983).
Use in Supramolecular Chemistry : 4-tert-Butylcalix[4]arene (4tBC4A) has shown versatility in forming various inclusion compounds typically stabilized through van der Waals interactions. It demonstrates potential for producing customized materials using self-assembly guided by weak forces, offering insights into the structural implications of such forces in the formation of calixarene-based supramolecular frameworks (Brown et al., 2006).
Tribological Properties in Lubricants : 4-tert-Butylcalix[6]arene has been evaluated as a high-performance multifunctional additive for polyol lubricant base oils. Its tribological properties, including friction coefficient and wear scar diameter, as well as its antioxidant and anticorrosion properties, show great promise for industrial applications (Pandey et al., 2020).
Inclusion Host for Organic Compounds : Thiacalixarenes, analogs of p-tert-Butylcalix[4]arene with sulfur bridges, serve as inclusion hosts for some organic compounds, forming crystalline complexes. Their conformational flexibility in solution is greater than the parent calixarene, highlighting their potential in host-guest chemistry (Sone et al., 1997).
Biocompatibility for Drug Delivery : Amphiphilic octopus-shaped macromolecules based on tert-butylcalix[4]arene, consisting of a hydrophobic core and hydrophilic poly(ethylene oxide) chains, exhibit excellent in vitro biocompatibility and self-association in aqueous solutions. These properties make them promising for further evaluation as drug delivery platforms (Momekova et al., 2012).
properties
IUPAC Name |
5,11,17,23,29,35-hexatert-butylheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H84O6/c1-61(2,3)49-25-37-19-39-27-50(62(4,5)6)29-41(56(39)68)21-43-31-52(64(10,11)12)33-45(58(43)70)23-47-35-54(66(16,17)18)36-48(60(47)72)24-46-34-53(65(13,14)15)32-44(59(46)71)22-42-30-51(63(7,8)9)28-40(57(42)69)20-38(26-49)55(37)67/h25-36,67-72H,19-24H2,1-18H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEYZAXKBKAKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)C2)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H84O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319359 | |
Record name | 4-tert-Butylcalix[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
973.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylcalix[6]arene | |
CAS RN |
78092-53-2 | |
Record name | tert-Butylcalix[6]arene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78092-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-tert-Butylcalix-6-arene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078092532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 78092-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-tert-Butylcalix[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butylcalix(6)arene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-TERT-BUTYLCALIX-6-ARENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9OG173DMY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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